3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
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Overview
Description
3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyrrole with an ethyl-substituted pyridine under cyclization conditions. The reaction is often catalyzed by bases such as cesium carbonate in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: Further cyclization can occur to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,4-b]pyridines, while oxidation and reduction can modify the functional groups present on the compound .
Scientific Research Applications
3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting kinase enzymes.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-6-methyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
- 3-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one
Uniqueness
3-Bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is unique due to its specific substitution pattern and the presence of both bromine and ethyl groups. This combination of substituents can influence its reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9BrN2O |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-bromo-6-ethyl-5H-pyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C9H9BrN2O/c1-2-12-5-6-3-7(10)4-11-8(6)9(12)13/h3-4H,2,5H2,1H3 |
InChI Key |
WPFPYNSAODHTCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C1=O)N=CC(=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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